2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative by reacting 2-fluoroaniline with piperazine under suitable conditions. This intermediate is then coupled with a tetrahydroquinoline derivative through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could lead to the formation of partially or fully reduced piperazine derivatives.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the piperazine and tetrahydroquinoline moieties contribute to the overall pharmacokinetic properties. The compound may modulate neurotransmitter systems, influencing pathways involved in mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylbenzylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide
- N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and selectivity for certain receptors, while the tetrahydroquinoline moiety contributes to its stability and bioavailability.
Properties
Molecular Formula |
C24H30FN3O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |
InChI |
InChI=1S/C24H30FN3O/c1-18-16-24(2,3)28(21-10-6-4-8-19(18)21)23(29)17-26-12-14-27(15-13-26)22-11-7-5-9-20(22)25/h4-11,18H,12-17H2,1-3H3 |
InChI Key |
HMDKFEGPKFKRMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=C4F)(C)C |
Origin of Product |
United States |
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